3-(2-Fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
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Overview
Description
3-(2-Fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic organic compound that features a fluorinated phenyl group, a diazepane ring, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Oxolane Moiety: The oxolane ring can be introduced via nucleophilic substitution reactions involving halogenated oxolanes and amines.
Attachment of the Fluorophenyl Group: The fluorophenyl group is often introduced through a Friedel-Crafts acylation reaction using fluorobenzene and an acyl chloride derivative.
Final Coupling: The final step involves coupling the diazepane and oxolane intermediates with the fluorophenyl derivative under suitable conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitronium ions or halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-(2-Fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is studied for its interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool in the study of biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and psychiatry.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the exploration of new material properties and applications.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the diazepane ring can provide specificity through hydrogen bonding and steric effects. The oxolane moiety may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
- 3-(2-Bromophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
- 3-(2-Methylphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
Uniqueness
Compared to its analogs, 3-(2-Fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to certain biological targets, making this compound particularly interesting for further research and development.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c19-17-5-2-1-4-15(17)6-7-18(22)21-10-3-9-20(11-12-21)16-8-13-23-14-16/h1-2,4-5,16H,3,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSMDYOGNLCXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2F)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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